Maslinic acid is a pentacyclic triterpene acid, chemically classified as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid, with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol. It is primarily extracted from the leaves and fruits of the olive tree (Olea europaea) and has been identified in over 30 plant species, including Lagerstroemia speciosa and Crataegus oxyacantha. Maslinic acid is characterized by its low toxicity and significant biological activity, making it a candidate for various therapeutic applications .
Research suggests MA exerts its biological effects through various mechanisms, including:
These mechanisms require further investigation, but the current evidence suggests MA's potential for various health benefits.
Numerous studies have explored the anti-cancer potential of MA against various cancer types, including colon, lung, pancreatic, and prostate cancer []. The proposed mechanisms of action involve inhibiting cell proliferation, inducing apoptosis (programmed cell death), and blocking angiogenesis (blood vessel formation) in tumors [].
MA exhibits anti-inflammatory properties by regulating inflammatory pathways and reducing oxidative stress. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where chronic inflammation plays a significant role.
Research suggests that MA might offer benefits for heart health by lowering blood lipids, preventing the harmful oxidation of lipids, and regulating blood sugar levels. These properties potentially contribute to the prevention and management of cardiovascular diseases and diabetes.
Studies are investigating the potential of MA in treating various other conditions, including liver diseases, epilepsy, and skin disorders.
Maslinic acid has demonstrated a wide range of biological activities:
Maslinic acid can be synthesized through various methods:
Maslinic acid has several potential applications:
Research indicates that maslinic acid enhances the efficacy of established anticancer drugs like doxorubicin by inhibiting drug efflux transporters, thereby increasing intracellular drug accumulation . Additionally, studies suggest that maslinic acid may interact with glutamate transporters in the brain, potentially offering neuroprotective benefits .
Maslinic acid belongs to a broader class of triterpenes known as oleananes. Here are some similar compounds along with their unique characteristics:
Compound Name | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Oleanolic Acid | Pentacyclic Triterpene | Anti-inflammatory, hepatoprotective | Commonly found in olives; lower cytotoxicity |
Ursolic Acid | Pentacyclic Triterpene | Antioxidant, anti-cancer | Exhibits stronger anti-cancer effects than maslinic acid |
Betulinic Acid | Pentacyclic Triterpene | Antiviral, anti-cancer | Known for its potent antiviral properties |
Glycyrrhizin | Triterpenoid Glycoside | Anti-inflammatory, hepatoprotective | Derived from licorice; acts through different pathways |
Maslinic acid is unique due to its specific structural features that confer distinct biological activities not fully replicated by other similar compounds. Its combination of low toxicity and diverse pharmacological effects positions it as a promising candidate for future therapeutic developments.
Maslinic acid is a pentacyclic triterpenoid compound with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.70 grams per mole [1] [2] [3]. The compound exhibits characteristic physical properties that define its crystalline nature and chemical behavior. Maslinic acid appears as a white to off-white crystalline solid powder under standard conditions [6] [7]. The compound belongs to the class of pentacyclic triterpenes, specifically classified as a dihydroxy triterpenoid with a 6-6-6-6-6 fused pentacyclic structure [9] [10].
The fundamental molecular composition includes 30 carbon atoms grouped in five cycles, with seven methyl groups, two hydroxyl groups positioned at carbons 2 and 3, and one carboxyl group located at carbon 28 [10]. The compound demonstrates a highly hydrophobic nature due to its extensive aliphatic structure and limited polar functional groups [7]. The density of maslinic acid has been predicted to be 1.14 ± 0.1 grams per cubic centimeter [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₄₈O₄ | [1] [2] [3] |
Molecular Weight | 472.70 g/mol | [1] [2] [3] |
Appearance | Crystalline solid powder | [6] [7] |
Color | White to off-white | [7] |
Density (predicted) | 1.14 ± 0.1 g/cm³ | [7] |
Maslinic acid possesses a pentacyclic triterpenoid structure based on the oleanane backbone, specifically identified as olean-12-ene substituted by hydroxy groups at positions 2 and 3 and a carboxyl group at position 28 [1] [2]. The structural framework consists of five interconnected rings forming a rigid, three-dimensional architecture characteristic of triterpenes [9]. The compound features a double bond between carbons 12 and 13, which contributes to its structural rigidity and defines the olefinic character within the molecule [7] [10].
The conformational analysis reveals that maslinic acid adopts a stable chair-like conformation for each of its cyclohexane rings, minimizing steric interactions between substituents [9]. The two hydroxyl groups at positions 2 and 3 adopt specific stereochemical orientations, with the 2-position hydroxyl in the alpha configuration and the 3-position hydroxyl in the beta configuration [8] [11]. This specific arrangement allows for intramolecular hydrogen bonding, which stabilizes the overall molecular conformation [9].
Self-assembly studies have demonstrated that maslinic acid can form bilayer vesicular structures through intermolecular hydrogen bonding, with the H-bonded dimeric structure measuring 2.62 nanometers in length [9]. X-ray diffraction studies have confirmed this bilayer arrangement, showing sharp peaks at 2θ = 3.37° corresponding to the d-spacing of 2.62 nanometers [9].
Maslinic acid exhibits absolute stereochemistry with nine defined stereocenters out of nine possible positions [8]. The compound possesses the specific stereochemical designation as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid [11]. The stereochemical configuration at carbon 2 places the hydroxyl group in the alpha position (below the plane of the ring), while the hydroxyl group at carbon 3 occupies the beta position (above the plane of the ring) [8] [11].
The stereochemical arrangement significantly influences the biological activity and physical properties of the compound [8]. The defined stereocenters create a chiral environment that affects molecular recognition and interaction with biological targets [8]. No E/Z centers are present in the molecule due to the specific nature of the double bond in the triterpene framework [8].
Isomeric considerations include the relationship to other triterpenes such as oleanolic acid and arjunolic acid, which share similar backbone structures but differ in the number and position of hydroxyl groups [9]. Maslinic acid represents the dihydroxy variant, while oleanolic acid contains one hydroxyl group and arjunolic acid contains three hydroxyl groups [9]. The delta-maslinic acid isomer has been identified as a related triterpenoid structure [5].
The proton Nuclear Magnetic Resonance spectrum of maslinic acid has been completely assigned using high-resolution multidimensional Nuclear Magnetic Resonance spectroscopy techniques [14] [16]. The spectrum exhibits characteristic signals for the various proton environments within the pentacyclic structure [17]. The olefinic proton at position 12 provides a distinct triplet at δ 5.30 parts per million with a coupling constant of 3.5 hertz, serving as a starting point for structural elucidation [14].
The two hydroxyl-bearing carbons produce diagnostic signals, with the proton at carbon 2 (H-2β) appearing as a doublet of doublets at δ 2.73 parts per million with coupling constants of 4.5 and 10.0 hertz [17]. The proton at carbon 3 (H-3α) manifests as a doublet of doublets at δ 3.41 parts per million with similar coupling constants [17]. These signals confirm the dihydroxy nature of the compound and provide information about the stereochemical environment.
The methyl groups distributed throughout the structure exhibit singlet signals in the aliphatic region between δ 0.70 and 1.09 parts per million [17]. Specifically, the methyl groups appear at the following chemical shifts: CH₃-23 at δ 0.87, CH₃-24 at δ 0.75, CH₃-25 at δ 0.87, CH₃-26 at δ 0.70, CH₃-27 at δ 1.09, CH₃-29 at δ 0.88, and CH₃-30 at δ 0.91 parts per million [17].
Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
---|---|---|---|---|
H-2β | 2.73 | dd | J = 4.5, 10.0 | H at C-2 |
H-3α | 3.41 | dd | J = 4.5, 10.0 | H at C-3 |
H-12 | 5.17 | t | J = 3.5 | Olefinic proton |
CH₃-23 | 0.87 | s | - | Methyl at C-4 |
CH₃-24 | 0.75 | s | - | Methyl at C-4 |
CH₃-25 | 0.87 | s | - | Methyl at C-10 |
CH₃-26 | 0.70 | s | - | Methyl at C-8 |
CH₃-27 | 1.09 | s | - | Methyl at C-14 |
CH₃-29 | 0.88 | s | - | Methyl at C-17 |
CH₃-30 | 0.91 | s | - | Methyl at C-20 |
The carbon-13 Nuclear Magnetic Resonance spectrum of maslinic acid provides comprehensive information about all 30 carbon atoms in the molecule [14] [16] [17]. The carboxylic acid carbon (C-28) appears characteristically downfield at δ 178.3 parts per million, confirming the presence of the carboxyl functionality [17] [18]. The olefinic carbons C-12 and C-13 resonate at δ 122.7 and 143.6 parts per million, respectively, indicating the presence of the double bond in the triterpene framework [17] [18].
The hydroxyl-bearing carbons exhibit distinctive chemical shifts consistent with their oxygenated environment [17]. Carbon 2, bearing the alpha-hydroxyl group, resonates at δ 68.1 parts per million, while carbon 3, with the beta-hydroxyl group, appears at δ 82.2 parts per million [17]. The significant difference in chemical shifts reflects the different stereochemical environments and potential hydrogen bonding interactions [17].
The quaternary carbons throughout the structure appear at various chemical shifts reflecting their different environments [17]. Notable quaternary carbons include C-4 at δ 38.3, C-8 at δ 39.5, C-10 at δ 38.2, C-14 at δ 41.9, C-17 at δ 45.8, and C-20 at δ 30.6 parts per million [17]. The methyl carbons resonate in the expected aliphatic region between δ 15.3 and 32.9 parts per million [17].
Position | Chemical Shift (δ ppm) | Assignment |
---|---|---|
C-1 | 38.9 | Methylene |
C-2 | 68.1 | CH-OH |
C-3 | 82.2 | CH-OH |
C-4 | 38.3 | Quaternary C |
C-5 | 55.1 | CH |
C-12 | 122.7 | CH olefinic |
C-13 | 143.6 | Quaternary C olefinic |
C-28 (COOH) | 178.3 | Carboxylic acid |
C-23 | 27.8 | CH₃ |
C-24 | 15.6 | CH₃ |
C-29 | 32.9 | CH₃ |
C-30 | 23.9 | CH₃ |
The phosphorus-31 Nuclear Magnetic Resonance methodology for maslinic acid analysis involves derivatization with phosphitylating reagents to enable detection and quantification [14] [27]. The technique utilizes 2-chloro-4,4,5,5-tetramethyldioxaphospholane as the derivatizing agent, which reacts specifically with hydroxyl and carboxyl groups to form phosphitylated derivatives [27] [35].
Upon phosphitylation, maslinic acid produces three distinct signals in the phosphorus-31 Nuclear Magnetic Resonance spectrum corresponding to the two hydroxyl groups and one carboxyl group [27]. The phosphitylated hydroxyl groups can be distinguished through two-dimensional gradient-H-P-HMQC spectroscopy, which correlates the phosphorus signals with their corresponding proton environments [27]. The phosphitylated hydroxyl at carbon 2 correlates with the proton signal at δ 4.26 parts per million, while the hydroxyl at carbon 3 correlates with the proton at δ 3.63 parts per million [27].
The phosphorus-31 Nuclear Magnetic Resonance chemical shifts for the phosphitylated derivatives appear in characteristic regions based on the nature of the derivatized functional group [27] [35]. The methodology provides excellent accuracy and repeatability for quantitative analysis, with relative standard deviations typically below 4% for major components [27]. The technique requires careful attention to reaction time and temperature, as the phosphitylated derivatives can decompose in a time-dependent manner [27].
Maslinic acid exhibits distinct solubility patterns that reflect its hydrophobic triterpene structure and limited polar functional groups [6] [22] [23]. The compound demonstrates poor aqueous solubility, being essentially insoluble in water and only sparingly soluble in aqueous buffer systems [22]. This limited water solubility necessitates the use of organic co-solvents or specialized formulation approaches for aqueous applications [22].
In organic solvents, maslinic acid shows variable solubility depending on solvent polarity and hydrogen bonding capacity [22] [23]. The compound exhibits good solubility in dimethyl sulfoxide at 20 milligrams per milliliter and dimethyl formamide at 15 milligrams per milliliter [22]. Ethanol provides limited solubility at approximately 0.5 milligrams per milliliter, while acetone dissolves the compound at 1 milligram per milliliter, producing a clear, colorless solution [7] [22].
Maslinic acid demonstrates complete insolubility in petroleum ether but shows good solubility in ethyl acetate, benzene, and chloroform [23]. For maximum solubility in aqueous buffer systems, the recommended approach involves initial dissolution in dimethyl sulfoxide followed by dilution with the aqueous buffer of choice [22]. Using this method, maslinic acid achieves a solubility of approximately 0.3 milligrams per milliliter in a 1:2 solution of ethanol and phosphate-buffered saline [22].
Solvent | Solubility | Notes |
---|---|---|
Water | Insoluble/sparingly soluble | Sparingly soluble in aqueous buffers |
Ethanol | 0.5 mg/mL | Low solubility |
DMSO | 20 mg/mL | Good solubility |
Dimethyl formamide | 15 mg/mL | Good solubility |
Acetone | 1 mg/mL | Clear, colorless solution |
Petroleum ether | Insoluble | Poor solubility |
Ethyl acetate | Soluble | Good solubility |
Benzene | Soluble | Good solubility |
Chloroform | Soluble | Good solubility |
Maslinic acid exhibits well-defined thermal transition points that reflect its crystalline structure and intermolecular interactions [6] [7] [23] [26]. The melting point of maslinic acid has been reported with slight variations across different sources, generally falling within the range of 249-269°C [1] [6] [7] [23] [26]. The most frequently cited melting point range is 266-268°C, representing the temperature at which the crystalline structure undergoes transition to the liquid phase [6] [23].
Some sources report a slightly lower melting point of 249-250°C, while others indicate values of 255°C or 267-269°C [1] [7] [26]. These variations may reflect differences in purity, crystalline form, or measurement conditions [1] [7] [26]. The relatively high melting point is consistent with the rigid pentacyclic structure and potential intermolecular hydrogen bonding between hydroxyl and carboxyl groups [6] [23].
The boiling point of maslinic acid has been predicted using computational methods rather than experimental determination, given the compound's tendency to decompose at high temperatures [7] [26]. The predicted boiling point is 570.0 ± 50.0°C, though this value represents a theoretical calculation rather than an experimentally observed transition [7] [26]. The high predicted boiling point reflects the substantial intermolecular forces and molecular complexity of the pentacyclic structure [7].
Maslinic acid demonstrates good chemical stability under standard storage conditions when properly handled and stored [22] [30]. The compound is supplied as a crystalline solid with a stability of at least four years when stored at -20°C under appropriate conditions [22]. The recommended storage temperature range is between -20°C and 2-8°C to maintain chemical integrity over extended periods [22] [26].
Thermal stability studies indicate that maslinic acid maintains its structure at moderate temperatures but may undergo degradation at elevated temperatures [30] [31]. Formulation stability studies have shown that maslinic acid remains stable in various solvent systems for extended periods under controlled conditions [30]. In cosmetic formulations containing propylene glycol, the compound demonstrated stability for 90 days at room temperature, 40°C, and 50°C [30].
The compound exhibits hygroscopic properties, indicating a tendency to absorb moisture from the environment [7]. This characteristic necessitates careful handling and storage in moisture-controlled environments to prevent degradation or crystalline form changes [7]. Stability monitoring has revealed that particles may appear in certain formulations after three months, though these do not significantly impact product performance [30].
Degradation patterns indicate that maslinic acid is sensitive to extreme pH conditions and prolonged exposure to light [25] [31]. The compound maintains stability in the physiological pH range but may undergo hydrolytic degradation under strongly acidic or basic conditions [25]. Oxidative degradation may occur upon prolonged exposure to air and light, making storage under inert atmospheres preferable for long-term stability [22].